molecular formula C14H13NO3 B1240241 Styryloxazolone CAS No. 94271-08-6

Styryloxazolone

Cat. No. B1240241
CAS RN: 94271-08-6
M. Wt: 243.26 g/mol
InChI Key: AHMVMWDNUHCKQY-CDKJVOIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(ethoxymethylene)-2-styryloxazol-5-one is a 1,3-oxazole compound having a beta-styryl substituent at the 2-position, an ethoxymethylene group at the 4-position, and an oxo group at the 5-position. It is a member of 1,3-oxazoles and a gamma-lactone.

Scientific Research Applications

Antitubercular Agents

Styryloxazolone derivatives, specifically 2-styrylquinazolones, have been identified as potent antitubercular agents. A study by Jadhavar et al. (2016) synthesized various compounds in this class, demonstrating significant anti-Mycobacterium tuberculosis activity. Their therapeutic index and non-toxicity to human cells make them promising for further development.

Antitumor Agents

Styryloxazolone-based compounds, particularly 5(or 6)-nitro-2-(substitutedphenyl)benzoxazole and oxazolo[4,5-b]pyridine derivatives, have shown promise as antitumor agents targeting human DNA topoisomerase enzymes. A study by Karatas et al. (2021) found these compounds to inhibit topoisomerase IIα, with better activity than the reference drug etoposide.

Privileged Scaffold in Medicinal Chemistry

The benzoxazolone heterocycle, including styryloxazolone, is considered a "privileged scaffold" in medicinal chemistry due to its capacity to mimic phenol or catechol in a stable template. According to Poupaert et al. (2005), these compounds find applications ranging from analgesic anti-inflammatory to antipsychotic and neuroprotective compounds.

Neuroprotective Agents

Styryloxazolone derivatives have been studied for their neuroprotective properties. In research by Ley et al. (2005), stilbazulenyl nitrone, a potent antioxidant in this class, was found effective in experimental models of cerebral ischemia and trauma.

Antioxidant Activity

Styryloxazolone derivatives also exhibit significant antioxidant activities. Smolsky et al. (2022) synthesized [1,2,4]triazolo[1,5-a]pyridine derivatives with promising antioxidant properties, indicating potential for future pharmacological applications.

properties

CAS RN

94271-08-6

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(4E)-4-(ethoxymethylidene)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one

InChI

InChI=1S/C14H13NO3/c1-2-17-10-12-14(16)18-13(15-12)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3/b9-8+,12-10+

InChI Key

AHMVMWDNUHCKQY-CDKJVOIVSA-N

Isomeric SMILES

CCO/C=C/1\C(=O)OC(=N1)/C=C/C2=CC=CC=C2

SMILES

CCOC=C1C(=O)OC(=N1)C=CC2=CC=CC=C2

Canonical SMILES

CCOC=C1C(=O)OC(=N1)C=CC2=CC=CC=C2

synonyms

2-styryl-4-ethoxymethylene-5-oxazolone
styryl ox
styryloxazolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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